rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoicacid
Description
rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid is a chiral amino acid derivative featuring a thiophene-2-carboxamide group and an indole-3-yl substituent on a propanoic acid backbone. The "rel-(2R)" designation indicates the relative stereochemistry at the α-carbon.
Properties
Molecular Formula |
C16H14N2O3S |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(2R)-3-(1H-indol-3-yl)-2-(thiophene-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C16H14N2O3S/c19-15(14-6-3-7-22-14)18-13(16(20)21)8-10-9-17-12-5-2-1-4-11(10)12/h1-7,9,13,17H,8H2,(H,18,19)(H,20,21)/t13-/m1/s1 |
InChI Key |
VNGXKEANYZLWEY-CYBMUJFWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Biological Activity
rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid, with the CAS number 1608863-55-3, is a compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including an indole moiety and a thiophene ring, which contribute to its pharmacological properties.
Chemical Structure and Properties
Molecular Formula: C16H14N2O3S
Molecular Weight: 302.36 g/mol
CAS Number: 1608863-55-3
The compound's structure includes an indole ring, known for its role in various biological systems, and a thiophene group, which can enhance biological activity through interactions with biological targets.
Biological Activities
-
Anticancer Properties
- Studies have indicated that compounds with indole and thiophene moieties exhibit significant anticancer activities. For instance, derivatives of indole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- A study focusing on similar compounds demonstrated their ability to target specific pathways involved in cancer progression, such as the PI3K/Akt and MAPK signaling pathways.
-
Anti-inflammatory Effects
- The compound may possess anti-inflammatory properties, similar to other indole derivatives. Research has shown that such compounds can inhibit the production of pro-inflammatory cytokines and modulate immune responses.
- In vitro studies have revealed that these compounds can reduce the expression of COX-2 and iNOS, both of which are critical mediators in inflammatory processes.
-
Neuroprotective Activity
- Preliminary research suggests potential neuroprotective effects, where the compound may help in mitigating neurodegenerative conditions. Indole derivatives have been associated with the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
Case Studies
Case Study 1: Anticancer Activity Assessment
In a laboratory study, rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 15 µM after 48 hours of treatment.
Case Study 2: Inflammatory Response Modulation
A study evaluated the effects of this compound on LPS-induced inflammation in macrophages. The results showed a significant decrease in TNF-alpha and IL-6 levels when treated with the compound compared to untreated controls, suggesting its potential as an anti-inflammatory agent.
Research Findings
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactive sites include:
-
Carboxylic acid group : Capable of esterification, amidation, or decarboxylation.
-
Amide group : Susceptible to hydrolysis (acidic or basic conditions) to yield carboxylic acids or amines.
-
Aromatic rings : Potential for electrophilic substitution (e.g., nitration, bromination) or metal-catalyzed coupling reactions.
Hydrolysis of the Amide Group
The amide bond can undergo hydrolysis under acidic or basic conditions to produce a carboxylic acid and an amine. For example:
This reaction is common in amide-containing compounds and could simplify the molecule for further modification.
Esterification of the Carboxylic Acid
The carboxylic acid group could react with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., HCl) to form esters:
This reaction is frequently used to enhance the compound’s solubility or stability.
Electrophilic Aromatic Substitution
The indole and thiophene rings may undergo electrophilic substitution reactions (e.g., nitration, bromination). For example, nitration could occur at the para position of the thiophene ring under controlled conditions:
This modification could alter the compound’s electronic properties or biological activity.
Amidation Reactions
The carboxylic acid group could react with amines to form amides, altering the molecule’s physicochemical properties:
This reaction is typically catalyzed by coupling agents (e.g., EDC, HOBt) .
Metal-Catalyzed Coupling
The indole ring may participate in cross-coupling reactions (e.g., Suzuki coupling) to introduce new substituents:
Such reactions could expand the compound’s structural diversity for biological screening.
Limitations and Challenges
-
Lack of Direct Literature : Specific reaction data for this compound is scarce in peer-reviewed sources, necessitating extrapolation from analogous systems.
-
Steric Hindrance : The bulky indole and thiophene moieties may hinder reactions at adjacent sites (e.g., amidation of the carboxylic acid).
-
Selectivity Issues : Uncontrolled reactions (e.g., hydrolysis of both amide and ester groups) could lead to undesired byproducts.
Structural Comparisons
| Property | This Compound | Analogous Compounds |
|---|---|---|
| Functional Groups | Carboxylic acid, amide, indole, thiophene | Amide, indole (e.g., (2S)-3-(1H-indol-3-yl)-2-methylamino-propanoic acid) |
| Reactivity | Hydrolysis, esterification, coupling | Limited amidation, fewer aromatic moieties |
| Potential Uses | Medicinal chemistry (anticancer, anti-inflammatory) | Antimicrobial or neuroprotective applications |
Comparison with Similar Compounds
Key Structural Features and Molecular Properties
Functional Group Analysis
- Thiophen-2-yl vs. Fluorophenyl (BL65933) : The thiophene group in the target compound introduces sulfur-mediated electronic effects (e.g., π-π stacking, hydrogen bonding), whereas the fluorine in BL65933 enhances metabolic stability and binding affinity through hydrophobic interactions .
- Sulfonamido Group () : The nitrobenzenesulfonamide moiety enhances acidity and solubility, which may improve pharmacokinetic properties compared to the target compound’s formamido group .
Q & A
Q. Q1. What are the recommended synthetic routes for preparing rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid, and what critical reaction parameters must be optimized?
Answer:
- Method 1 : Adapt protocols used for analogous indole-thiophene hybrids, such as coupling 3-formyl-1H-indole-2-carboxylic acid with thiophen-2-ylformamide derivatives under reflux in acetic acid with sodium acetate as a catalyst (similar to Scheme 2 in and Scheme 1 in ). Key parameters include:
- Method 2 : Use solid-phase peptide synthesis (SPPS) for the amide bond formation, as demonstrated for structurally related indole-containing peptides (). Protect the indole NH group with a Boc group to prevent side reactions during coupling.
Q. Q2. How can researchers validate the stereochemical configuration of the (2R) center in this compound?
Answer:
- Circular Dichroism (CD) : Compare experimental CD spectra with those of enantiomerically pure standards (e.g., (R)- or (S)-configured analogs like those in and ).
- X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., (S)-α-methylbenzylamine) to determine absolute configuration (as in for indole-ureido derivatives).
- Chiral HPLC : Use a Chiralpak IA column with a hexane/isopropanol gradient (85:15 v/v) to resolve enantiomers and confirm retention times against known standards .
Q. Q3. What are the critical safety considerations for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (based on GHS classifications in and ).
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from acetic acid vapors or thiophene derivatives.
- Storage : Store in airtight containers at –20°C under nitrogen to prevent hydrolysis of the formamido group ().
Advanced Research Questions
Q. Q4. How does the thiophen-2-ylformamido group influence the compound’s interaction with biological targets, such as formyl-peptide receptors (FPRs)?
Answer:
- Molecular Docking : Model the compound into the FPR2 binding pocket (as in ) to assess hydrogen bonding between the thiophene sulfur and receptor residues (e.g., Arg84 and Lys85).
- SAR Studies : Compare activity with analogs lacking the thiophene ring (e.g., phenyl or pyridyl substitutions) to determine if sulfur’s electronegativity enhances binding affinity.
- Functional Assays : Measure calcium flux in HEK293 cells transfected with FPR2 to quantify agonist/antagonist activity (EC50 values) .
Q. Q5. How can contradictory data on the compound’s metabolic stability in vitro be resolved?
Answer:
- Experimental Replicates : Perform triplicate assays using pooled human liver microsomes (HLM) with NADPH cofactors.
- LC-MS/MS Analysis : Monitor degradation products (e.g., hydrolyzed formamido or oxidized indole groups) to identify metabolic pathways ( methodology, but avoid BenchChem data per user restrictions).
- pH Stability Profiling : Test stability in buffers (pH 1–9) to rule out non-enzymatic degradation (refer to ’s stability guidelines).
Q. Q6. What strategies are effective for resolving by-products formed during the synthesis of this compound?
Answer:
- By-product Identification : Use HRMS and 2D NMR (COSY, HSQC) to characterize impurities (e.g., diastereomers or over-acylated intermediates).
- Chromatographic Optimization : Employ reverse-phase HPLC with a C18 column and 0.1% TFA in acetonitrile/water gradients ().
- Crystallization : Recrystallize from ethanol/water (70:30) to isolate the pure (2R)-enantiomer, leveraging differential solubility of diastereomeric salts ().
Q. Q7. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. Cross-validate with experimental Caco-2 permeability assays.
- Molecular Dynamics (MD) : Simulate membrane permeation using CHARMM-GUI to model interactions with lipid bilayers (based on methods in ).
Methodological Best Practices
Q. Q8. How should researchers design experiments to assess the compound’s enantiomer-specific bioactivity?
Answer:
- Enantiomer Separation : Use preparative chiral chromatography () or enzymatic resolution with lipases (e.g., Candida antarctica).
- Biological Testing : Compare IC50/EC50 values of (2R)- and (2S)-forms in target assays (e.g., FPR2 activation in ).
- Data Normalization : Include racemic mixtures as controls to rule out synergistic effects.
Q. Q9. What analytical techniques are critical for characterizing degradation products under accelerated stability conditions?
Answer:
Q. Q10. How can researchers reconcile discrepancies between in silico predictions and experimental results for this compound’s solubility?
Answer:
- Experimental Validation : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask methods.
- Adjust Computational Models : Refine COSMO-RS or Solubility Challenge parameters using experimental data to improve prediction accuracy.
- Co-solvency Studies : Test solubility enhancers (e.g., cyclodextrins) if predictions underestimate experimental values ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
